molecular formula C7H8ClN B146314 4-Chloro-N-methylaniline CAS No. 932-96-7

4-Chloro-N-methylaniline

Cat. No. B146314
CAS RN: 932-96-7
M. Wt: 141.6 g/mol
InChI Key: XCEYKKJMLOFDSS-UHFFFAOYSA-N
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Description

4-Chloro-N-methylaniline is a chemical compound that is structurally related to other aromatic amines. It is known for its use in various chemical syntheses and has been studied for its potential carcinogenic effects. The compound has been investigated in the context of its binding and metabolism in the liver, where it has shown a tendency to bind extensively to proteins, DNA, and RNA .

Synthesis Analysis

The synthesis of 4-Chloro-N-methylaniline-related compounds has been explored in several studies. For instance, a compound with a similar structure, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, was synthesized from 4-methylaniline through a multi-step process including nitration, condensation, the Gould-Jacobs reaction, and chlorination . Another related compound, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, was synthesized from 2,5-dichloronitrobenzene through a series of reactions including oxidation, etherification, reduction, alkylation, and oxidation . These studies demonstrate the feasibility of synthesizing chloro-methylaniline derivatives through various chemical reactions.

Molecular Structure Analysis

The molecular structure of 4-Chloro-N-methylaniline and its derivatives has been analyzed using various spectroscopic and computational methods. Fourier transform infrared (FTIR) and FT-Raman spectroscopy, along with ab initio and density functional theory (DFT) calculations, have been employed to study the vibrational modes and geometries of these compounds . These analyses have provided insights into the influence of substituents like chlorine and methyl groups on the vibrational modes of the amino group.

Chemical Reactions Analysis

The reactivity of 4-Chloro-N-methylaniline has been investigated in the context of its photolysis. Under certain conditions, 4-Chloroaniline and its N,N-dimethyl derivative can undergo photoheterolysis to form the corresponding phenyl cations . These cations can participate in various reactions, including electrophilic substitution and addition to alkenes and heterocycles. The study of these reactions provides valuable information on the chemical behavior of 4-Chloro-N-methylaniline under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-N-methylaniline derivatives have been studied through experimental and theoretical techniques. For example, the compound 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, an alpha-2-imidazoline receptor agonist, was investigated using FT-IR, FT-Raman, and NMR spectroscopy, along with DFT calculations . These studies have provided detailed information on the molecular stability, charge distribution, and electronic properties of the compound, which are crucial for understanding its pharmaceutical potential.

Scientific Research Applications

  • Carcinogenic Potential and Metabolism : 4-Chloro-N-methylaniline has been studied for its carcinogenic potential and metabolic processing in biological systems. Hill, Shih, and Struck (1979) found that radioactivity from 4-chloro-2-[methyl-14C]methylaniline became extensively bound to protein, DNA, and RNA of rat liver, suggesting its potential carcinogenicity and complex metabolism in biological organisms (Hill, Shih, & Struck, 1979).

  • Spectroscopic Analysis : Fourier Transform Infrared (FTIR) and FT-Raman spectral analysis have been conducted on 4-Chloro-N-methylaniline. Arjunan and Mohan (2008) carried out extensive vibrational assignment and analysis of the fundamental modes of this compound, aiding in the understanding of its molecular structure (Arjunan & Mohan, 2008).

  • Genotoxicity Studies : Studies on the genotoxicity of 4-Chloro-N-methylaniline have been conducted. Przybojewska (1997) used the alkaline single cell gel electrophoresis assay to evaluate DNA damage induced by this compound in bone marrow cells of mice, concluding that 4-Chloro-N-methylaniline did not cause DNA damage under test conditions (Przybojewska, 1997).

  • Environmental Monitoring : 4-Chloro-N-methylaniline has been investigated for its presence in environmental samples. Wegman and Korte (1981) presented results of a monitoring program for aromatic amines including 4-Chloro-N-methylaniline in Dutch rivers, highlighting its environmental relevance (Wegman & Korte, 1981).

  • Safety in Industrial Processes : The safety of processing 4-Chloro-N-methylaniline in industrial settings has been studied. Kotoyori, Tsurumi, Ueno, and Nishihara (1975) reported an explosion during the distillation of 4-Chloro-N-methylaniline under vacuum, emphasizing the need for caution in its handling (Kotoyori, Tsurumi, Ueno, & Nishihara, 1975).

Safety And Hazards

4-Chloro-N-methylaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is carcinogenic. It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

4-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEYKKJMLOFDSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80239331
Record name 4-Chloro-N-methylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-methylaniline

CAS RN

932-96-7
Record name 4-Chloro-N-methylbenzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-N-methylaniline
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Record name 4-Chloro-N-methylaniline
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Record name 4-chloro-N-methylaniline
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Record name 4-CHLORO-N-METHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
266
Citations
AU Rani, N Sundaraganesan, M Kurt, M Cinar… - … Acta Part A: Molecular …, 2010 - Elsevier
In this work, the vibrational spectral analysis was carried out by using FT-IR and FT-Raman spectroscopy in the range 400–4000 and 50–3500cm −1 respectively, for the title molecule. …
Number of citations: 114 www.sciencedirect.com
K Ejsmont, J Kyzioł, Z Daszkiewicz… - … Section C: Crystal …, 1998 - scripts.iucr.org
… The title compound was obtained by the action of n-butyl- nitrate on the Grignard compound generated in situ from 4-chloro-N-methylaniline and ethylmagnesium bromide as described …
Number of citations: 27 scripts.iucr.org
S Liu, L Zhang, W Dai, M Cheng, Y Du, Q Zhu - Journal of Molecular …, 2017 - Elsevier
… Karabacak et al. reported the molecular structures and detailed vibrational spectra of 2-chloro- and 4-chloro-N-methylaniline in the S 0 state, using FT-IR and FT-Raman spectroscopy […
Number of citations: 2 www.sciencedirect.com
G Renner - Naunyn-Schmiedeberg's Archives of Pharmacology, 1975 - Springer
… 4-Fluoro-N-methylanilinc and 4-chloro-N-methylaniline were prepared from 4-fluoro-, respectively 4-chloro-aniline and methyliodide. 4-Fluoro-N,N-dimethylaniline, mp 35 C, was …
Number of citations: 2 link.springer.com
N Yoshimi, S Sugie, H Iwata, K Niwa, H Mori… - Mutation Research …, 1988 - Elsevier
… Positive compounds of unknown carcinogenicity in the present assay, ie, 3,5-diaminobenzoic acid, 2-chloro-4-methylaniline and 4-chloro-N-methylaniline are suspected of being …
Number of citations: 46 www.sciencedirect.com
B Przybojewska - Mutation Research/Genetic Toxicology and …, 1997 - Elsevier
… In the present paper, the potential genotoxicity of four aromatic amines, ie 2,4-dimethylaniline, 2,4,6-trimethylaniline, 2-chloro-4-methylaniline and 4-chloro-N-methylaniline was studied …
Number of citations: 11 www.sciencedirect.com
MA Harrad, P Valerga, MC Puerta, MA Ali… - … Section E: Structure …, 2010 - scripts.iucr.org
… The racemic title compound, C 16 H 17 ClN 2 , shows a tetrahydroisoquinoline skeleton with a 4-chloro-N-methylaniline group linked to the C atom at position 1. The dihedral angle …
Number of citations: 11 scripts.iucr.org
P Ferruti, A Ferè, A Bettelli, M Zocchi… - Journal of the …, 1972 - pubs.rsc.org
… Glyoxal monohydrate (I) ( 12-35 g) was stirred at 100" for 3.5 h with 4-chloro-N-methylaniline (VI) (137 g) and dioxan (150 ml). After cooling to room temperature, the mixture was dried (K…
Number of citations: 2 pubs.rsc.org
MG Boersma, NH Cnubben, WJ van Berkel… - Drug metabolism and …, 1993 - academia.edu
In vlvo and In vitro biotransformation of secondary aromatic amines was investigated using 4-fluoro-N-methylaniline as the model cornpound. Attention was focused on the role of …
Number of citations: 22 www.academia.edu
RN Loeppky, S Elomari - The Journal of Organic Chemistry, 2000 - ACS Publications
… example of this procedure, see the alkylation of 4-chloro-N-methylaniline 7b below. … a stirring bar, 1.4 g (9.98 mmol) of 4-chloro-N-methylaniline and 1.1 g (9.2 mmol) of freshly distilled …
Number of citations: 65 pubs.acs.org

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